MFCD18320203

Description

MFCD18320203 is a chemical compound identified by its Molecular Formula Data (MFCD) identifier. Such compounds are frequently explored in pharmaceutical and catalytic research due to their tunable electronic properties and reactivity. For instance, compounds like 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3) share structural motifs that enable applications in drug discovery and materials science .

Properties

IUPAC Name |

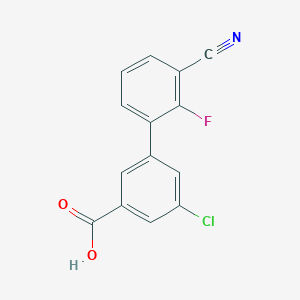

3-chloro-5-(3-cyano-2-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFNO2/c15-11-5-9(4-10(6-11)14(18)19)12-3-1-2-8(7-17)13(12)16/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUJBRBANPTXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689847 | |

| Record name | 5-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-71-9 | |

| Record name | 5-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 3-cyano-2-fluorobenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Chlorination: The amino group is converted to a chloro group through a Sandmeyer reaction using copper(I) chloride.

Carboxylation: Finally, the compound undergoes carboxylation to introduce the benzoic acid moiety.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of 5-Chloro-3-(3-carboxy-2-fluorophenyl)benzoic acid.

Reduction: Formation of 5-Chloro-3-(3-amino-2-fluorophenyl)benzoic acid.

Substitution: Formation of 5-Hydroxy-3-(3-cyano-2-fluorophenyl)benzoic acid.

Scientific Research Applications

5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the chloro and fluorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18320203 with structurally and functionally analogous compounds, emphasizing molecular properties, synthesis, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Analysis

Core Heterocyclic Motifs :

- This compound likely contains a pyrrolo-triazine or pyrazole backbone, similar to 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine. These frameworks enable π-π stacking and hydrogen bonding, critical for binding in biological systems .

- In contrast, 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine features a bulkier isopropyl group, enhancing steric effects for catalytic selectivity .

Physicochemical Properties: Chlorinated derivatives (e.g., 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine) exhibit reduced solubility (Log S = -2.7) compared to non-halogenated analogs, impacting their pharmacokinetic profiles . Higher molecular weight in 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (195.65 g/mol) correlates with increased melting points and stability under thermal stress .

Synthetic Methodologies :

- This compound may be synthesized via nucleophilic substitution or cross-coupling reactions, akin to the iodine-mediated cyclization used for 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine .

- The isopropyl-substituted triazine derivative requires palladium-catalyzed coupling, emphasizing the role of metal catalysts in complex heterocycle synthesis .

Applications :

- Pharmaceuticals : Chlorinated pyrrolo-pyridines are intermediates in kinase inhibitors, leveraging their ability to modulate enzyme active sites .

- Catalysis : Bulkier triazines serve as ligands in transition-metal catalysis, improving reaction yields in asymmetric synthesis .

Research Findings and Challenges

Bioactivity Limitations :

- Chlorinated analogs like 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine show moderate bioavailability (Score = 0.55), necessitating structural optimization for drug development .

- This compound’s hypothetical Log S value (< -3) suggests poor aqueous solubility, a common hurdle in preclinical studies .

Synthetic Complexity :

- Multi-step synthesis routes for these compounds often result in low yields (e.g., 30–40% for triazine derivatives), requiring costly purification .

Future Directions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.